N-[(Phenylmethoxy)carbonyl]-L-norvalyl-L-leucinamide
CAS No.: 196600-89-2
Cat. No.: VC2669441
Molecular Formula: C19H29N3O4
Molecular Weight: 363.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 196600-89-2 |
|---|---|
| Molecular Formula | C19H29N3O4 |
| Molecular Weight | 363.5 g/mol |
| IUPAC Name | benzyl N-[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate |
| Standard InChI | InChI=1S/C19H29N3O4/c1-4-8-15(18(24)21-16(17(20)23)11-13(2)3)22-19(25)26-12-14-9-6-5-7-10-14/h5-7,9-10,13,15-16H,4,8,11-12H2,1-3H3,(H2,20,23)(H,21,24)(H,22,25)/t15-,16-/m0/s1 |
| Standard InChI Key | YNALRCYEYVXNKE-HOTGVXAUSA-N |
| Isomeric SMILES | CCC[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)OCC1=CC=CC=C1 |
| SMILES | CCCC(C(=O)NC(CC(C)C)C(=O)N)NC(=O)OCC1=CC=CC=C1 |
| Canonical SMILES | CCCC(C(=O)NC(CC(C)C)C(=O)N)NC(=O)OCC1=CC=CC=C1 |
Introduction
Chemical Structure and Identification
Molecular Identity
N-[(Phenylmethoxy)carbonyl]-L-norvalyl-L-leucinamide is identified by several key parameters that establish its unique chemical identity. The compound is registered with CAS number 196600-89-2 and has been assigned the PubChem CID 51062743 . Its molecular formula is C19H29N3O4, with a corresponding molecular weight of 363.5 g/mol . The IUPAC name for this compound is benzyl N-[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate, which precisely describes its chemical composition and structure .
Structural Components and Configuration
The structure of N-[(Phenylmethoxy)carbonyl]-L-norvalyl-L-leucinamide features several key components that define its chemical characteristics:
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A phenylmethoxycarbonyl (Cbz) protecting group at the N-terminus
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An L-norvalyl residue (a non-standard amino acid with a straight-chain propyl group)
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An L-leucinamide residue at the C-terminus
The compound has specific stereochemistry, with the configuration designated as (2S) for both amino acid components, maintaining the L-configuration that is common in naturally occurring amino acids . This stereochemical arrangement is crucial for its potential biological activities and interactions.
Representation and Notation
Various chemical notation systems are used to represent this compound:
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SMILES Notation: CCCC@@HNC(=O)OCC1=CC=CC=C1
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InChI: InChI=1S/C19H29N3O4/c1-4-8-15(18(24)21-16(17(20)23)11-13(2)3)22-19(25)26-12-14-9-6-5-7-10-14/h5-7,9-10,13,15-16H,4,8,11-12H2,1-3H3,(H2,20,23)(H,21,24)(H,22,25)/t15-,16-/m0/s1
In peptide notation, the compound is often represented as Cbz-Nva-Leu-NH2, indicating its component amino acids and terminal modifications .
Physical and Chemical Properties
Fundamental Properties
The physical and chemical properties of N-[(Phenylmethoxy)carbonyl]-L-norvalyl-L-leucinamide are summarized in the following table:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 363.5 g/mol | |
| Exact Mass | 363.21580641 Da | |
| XLogP3-AA | 2.7 | |
| Hydrogen Bond Donor Count | 3 | |
| Hydrogen Bond Acceptor Count | 4 | |
| Rotatable Bond Count | 11 |
Structural Characteristics
The compound features several important functional groups that influence its chemical behavior:
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Amide bonds between the constituent amino acids
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A terminal amide group (leucinamide)
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A carbamate linkage in the Cbz protecting group
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A phenyl ring from the Cbz group
These structural elements contribute to the compound's ability to form hydrogen bonds, its solubility profile, and its interactions with biological systems. The presence of multiple amide bonds provides both hydrogen bond donors and acceptors, which are critical for interactions with protein targets and receptors.
Stereochemistry
The compound maintains specific stereochemistry at two chiral centers corresponding to the alpha carbons of the L-norvaline and L-leucine residues . This stereochemical configuration is denoted as (2S) for both centers, which corresponds to the naturally occurring L-configuration of amino acids. This specific stereochemistry is crucial for molecular recognition in biological systems and likely impacts the compound's bioactivity.
Synthesis and Preparation
General Synthetic Approach
The synthesis of N-[(Phenylmethoxy)carbonyl]-L-norvalyl-L-leucinamide involves multiple steps of organic reactions typical in peptide synthesis methodology. The process generally follows established protocols for peptide bond formation while maintaining stereochemical integrity at the chiral centers.
Key Synthetic Steps
The synthesis typically includes the following key steps:
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Protection of the α-amino group of L-norvaline with the phenylmethoxycarbonyl (Cbz) group
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Activation of the protected L-norvaline carboxyl group for coupling
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Coupling with L-leucinamide to form the peptide bond
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Purification of the final product
Throughout this process, careful control of reaction conditions is essential to prevent racemization at the chiral centers and to ensure the formation of the desired peptide bond.
Protecting Group Strategy
The phenylmethoxycarbonyl (Cbz) group serves as a protecting group for the amino function, which is crucial for preventing unwanted side reactions during peptide synthesis. This protection strategy is fundamental to the successful synthesis of the compound, allowing for selective and controlled formation of the desired peptide bonds while preventing unwanted reactions at the amino terminus.
Biological Activity and Mechanisms
Peptide Mimetic Properties
N-[(Phenylmethoxy)carbonyl]-L-norvalyl-L-leucinamide functions primarily as a peptide mimetic in biological systems. Its structural similarity to natural peptides allows it to interact with specific biological targets, potentially influencing various cellular processes. The compound's carefully designed sequence of amino acids contributes to its ability to mimic certain aspects of naturally occurring peptides.
Structure-Activity Relationships
The specific arrangement of L-norvaline and L-leucine residues, coupled with the Cbz protecting group, contributes to the compound's biological activity profile. The L-configuration of the amino acids is particularly important for recognition by biological targets, as most naturally occurring amino acids and the enzymes that process them have evolved to interact with this specific stereochemistry.
Analytical Considerations
Identification Methods
Several analytical techniques can be employed for the identification and characterization of N-[(Phenylmethoxy)carbonyl]-L-norvalyl-L-leucinamide:
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Mass spectrometry (MS) - for molecular weight confirmation
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Nuclear Magnetic Resonance (NMR) spectroscopy - for structural determination
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High-Performance Liquid Chromatography (HPLC) - for purity assessment
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Infrared (IR) spectroscopy - for functional group identification
These techniques collectively provide comprehensive characterization of the compound's structure, purity, and identity.
Structural Confirmation
Structural confirmation of the compound typically relies on spectroscopic data, with particular emphasis on:
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¹H and ¹³C NMR for detailed structural analysis
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Mass spectrometry for molecular weight confirmation (exact mass: 363.21580641 Da)
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Chiral chromatography for confirmation of stereochemical purity
These analytical approaches ensure the correct identification and characterization of the compound for research applications.
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